molecular formula C14H32N2O B12801816 1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)- CAS No. 68877-34-9

1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)-

Cat. No.: B12801816
CAS No.: 68877-34-9
M. Wt: 244.42 g/mol
InChI Key: BUTDSIPPSDVHKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine typically involves the reaction of 1,3-propanediamine with 3-chloro-2-ethylhexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 1,3-propanediamine attacks the carbon atom bonded to the chlorine in 3-chloro-2-ethylhexanol, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-ethylhexyl)oxy)propylamine
  • N-(2-ethylhexyl)propanediamine

Uniqueness

N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine is unique due to its specific ether linkage and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

68877-34-9

Molecular Formula

C14H32N2O

Molecular Weight

244.42 g/mol

IUPAC Name

N'-[3-(2-ethylhexoxy)propyl]propane-1,3-diamine

InChI

InChI=1S/C14H32N2O/c1-3-5-8-14(4-2)13-17-12-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3

InChI Key

BUTDSIPPSDVHKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCCNCCCN

Origin of Product

United States

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